Azetidin-3-yl(3-fluorophenyl)methanone
Description
Contextualization of Azetidine (B1206935) Scaffolds in Medicinal Chemistry and Organic Synthesis
The azetidine ring, a nitrogen-containing four-membered heterocycle, is a privileged scaffold in the field of medicinal chemistry. researchgate.net Its utility stems from a combination of desirable properties, including a satisfactory degree of stability, conformational rigidity, and the ability to introduce specific three-dimensional arrangements of functional groups. nih.govgoogle.com Unlike its more strained three-membered counterpart, the aziridine (B145994), the azetidine ring is generally more stable and easier to handle, yet it retains sufficient ring strain to participate in unique chemical transformations. nih.gov This inherent reactivity makes it a versatile intermediate in organic synthesis. google.com
In drug design, the rigid nature of the azetidine scaffold is particularly advantageous. google.com By restricting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity and selectivity. google.com Consequently, azetidine-containing compounds have been successfully developed for a wide range of therapeutic applications, including as antibacterial, anticancer, antiviral, and antipsychotic agents. nih.govnih.gov Furthermore, azetidine derivatives are explored as modulators of central nervous system targets, such as norepinephrine (B1679862) reuptake inhibitors and serotonin (B10506) receptor agonists. nih.gov
Significance of Fluorinated Phenyl Moieties in Pharmaceutical and Agrochemical Design
The introduction of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a compound. nih.govmdpi.com
Specifically, the incorporation of a fluorinated phenyl group can lead to several beneficial effects. These include:
Enhanced Metabolic Stability: The carbon-fluorine bond is highly resistant to metabolic cleavage, which can block sites of oxidative metabolism and thereby increase the half-life of a drug in the body. nih.gov
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and potency. mdpi.com
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.
The strategic placement of fluorine on a phenyl ring allows for fine-tuning of these properties. The 3-fluoro (meta) substitution, as seen in Azetidin-3-yl(3-fluorophenyl)methanone, can have distinct electronic and steric effects compared to other substitution patterns, offering a specific tool for molecular design. nih.gov
Research Rationale and Strategic Importance of this compound
The research rationale for investigating this compound is rooted in the synergistic combination of its two core structural motifs. The compound represents a novel chemical scaffold that merges the desirable properties of the azetidine ring with the advantageous effects of a fluorinated phenyl ketone.
The strategic importance of this compound can be summarized as follows:
Novel Chemical Space: It provides access to a new area of chemical space, offering the potential for the discovery of compounds with novel biological activities and intellectual property.
Medicinal Chemistry Building Block: It can serve as a versatile starting material for the synthesis of more complex molecules. The azetidine nitrogen can be further functionalized, and the ketone can be modified through various chemical reactions, allowing for the rapid generation of a library of diverse compounds for biological screening.
Potential for CNS Activity: Both azetidine and fluorinated phenyl moieties are present in numerous centrally acting drugs. Therefore, this compound and its derivatives are logical candidates for investigation as potential treatments for neuropsychiatric disorders. nih.gov
Probe for Biological Systems: The fluorinated phenyl group can serve as a useful probe for studying molecular interactions using techniques such as 19F-NMR spectroscopy. nih.gov
Overview of Research Domains and Prospective Investigations
The unique structure of this compound opens up several domains for future research and investigation.
Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a key area of research. This could involve novel cyclization strategies for the formation of the azetidine ring or new methods for the introduction of the fluorinated phenyl ketone moiety. nih.gov
Medicinal Chemistry and Drug Discovery: A primary focus of research will be the exploration of its potential as a therapeutic agent. This will involve the synthesis of a library of analogues with variations in the substitution on both the azetidine and phenyl rings to establish structure-activity relationships (SAR). These compounds would then be screened against a range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, particularly those relevant to CNS disorders. nih.govnih.gov
Agrochemical Research: Given the prevalence of fluorinated compounds in modern agrochemicals, this scaffold could also be explored for potential herbicidal, fungicidal, or insecticidal activity.
Materials Science: The rigid and polar nature of the molecule could make it a candidate for incorporation into novel polymers or other materials with interesting electronic or physical properties.
Prospective investigations will likely focus on the detailed pharmacological profiling of this compound and its derivatives to identify lead compounds for further development. This would be complemented by studies to understand their mechanism of action at the molecular level.
Data Tables
Table 1: Chemical Identifiers for this compound
| Property | Value |
| CAS Number | 1598361-82-0 |
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | This compound |
Table 2: Biological Activities of Structurally Related Compounds
Disclaimer: The following table presents data for compounds that are structurally related to this compound to illustrate the potential biological activities of this class of molecules. This information is for contextual purposes only.
| Compound/Scaffold | Biological Activity | Reference |
| Azetidine Analogs | Inhibition of dopamine (B1211576) uptake at the vesicular monoamine transporter 2 (VMAT2) | nih.gov |
| 3-Aryl-azetidin-2-ones | Antiviral, antibacterial, anticancer, cholesterol absorption inhibition | nih.govnih.gov |
| Azetidine Derivatives | Dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists | nih.gov |
| Fluorinated Phenylalanines | Enzyme inhibition, enhanced metabolic stability in therapeutic proteins | nih.gov |
| Peptidyl Fluoromethyl Ketones | Inhibition of serine and cysteine proteases | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-yl-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBFQJJVSONIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azetidin 3 Yl 3 Fluorophenyl Methanone and Its Analogues
Comprehensive Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For Azetidin-3-yl(3-fluorophenyl)methanone, two primary disconnection strategies can be envisioned.
The most intuitive disconnection (Approach A) breaks the carbon-carbon bond between the azetidine (B1206935) ring and the carbonyl group. This yields two primary synthons: an azetidine-3-yl synthon and a 3-fluorobenzoyl synthon. The synthetic equivalents for these would be a suitable 3-substituted azetidine (e.g., azetidin-3-carbonitrile or a protected azetidin-3-yl organometallic reagent) and a 3-fluorobenzoyl derivative (e.g., 3-fluorobenzoyl chloride).
A second approach (Approach B) involves disconnections that break down the core heterocyclic and aromatic rings. This could involve retrosynthetically opening the azetidine ring to an acyclic precursor, such as a γ-amino alcohol or halide, and disconnecting the fluoroaromatic ring to a simpler benzene (B151609) derivative, planning for a later-stage fluorination or C-C bond formation. This approach offers flexibility, particularly when aiming to introduce diverse substituents on either the azetidine or the phenyl ring.

Established Synthetic Routes to the Azetidine Core
The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry, yet numerous effective methods have been developed. nih.gov
Intramolecular cyclization is a common and reliable strategy for forming azetidine rings. nih.gov This typically involves a 4-exo-tet cyclization, where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position. Common precursors are γ-amino alcohols, which can be converted into species with a good leaving group (like a mesylate or halide) at the terminal carbon to facilitate the intramolecular SN2 reaction. nih.govorganic-chemistry.org An alternative approach is the intramolecular aminolysis of epoxides, where Lewis acid catalysts like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can promote the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. nih.govfrontiersin.org
[2+2] Cycloaddition reactions offer another powerful route to the azetidine scaffold. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can produce azetidines, although its application can be limited by regioselectivity and the need for specific substrates. researchgate.netrsc.org More recently, methods involving the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes have been developed, providing access to densely functionalized azetidines. rsc.org
| Ring-Closure Strategy | Precursor Type | Key Reagents/Conditions | Reference(s) |
| Intramolecular SN2 Cyclization | γ-Amino alcohol | 1. Mesyl chloride (MsCl), Et₃N2. Base (e.g., K₂CO₃) | nih.govorganic-chemistry.org |
| Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ (catalyst), CH₂Cl₂ (reflux) | nih.govfrontiersin.org |
| Aza Paternò-Büchi Reaction | Imine, Alkene | Visible light, Triplet energy transfer catalyst | researchgate.net |
| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate, Alkene | Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)₃]) | rsc.org |
Controlling the stereochemistry of the azetidine ring is crucial for its application in chiral drugs and materials. Stereoselective syntheses often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones via gold-catalyzed oxidative cyclization. nih.gov This method provides high enantiomeric excess and avoids the use of hazardous diazo intermediates. nih.gov
Ring expansion reactions also provide a stereocontrolled entry into azetidine scaffolds. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can result in a formal [3+1] ring expansion, efficiently transferring chirality from the aziridine (B145994) substrate to the highly substituted azetidine product. nih.gov Furthermore, asymmetric hydrogenation of prochiral azetinyl-carboxylic acids can furnish functionalized azetidine carboxylic acid compounds with high diastereo- and enantioselectivity. acs.org
Formation of the (3-fluorophenyl)methanone Moiety
The synthesis of the (3-fluorophenyl)methanone portion of the target molecule can be approached by either constructing the aryl ketone first and then coupling it with the azetidine ring, or by forming the ketone on a pre-assembled molecule.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While Friedel-Crafts acylation is a classic method for synthesizing aryl ketones, cross-coupling reactions offer broader functional group tolerance and milder conditions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst. chemistry.coach To form a ketone, a tandem approach can be used where an arylboronic acid is first added to an aldehyde, and the resulting secondary alcohol is then oxidized to the ketone. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. chemistry.coach While not a direct method for ketone synthesis, it can be used to construct precursors that are later converted to the ketone functionality.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chemistry.coach The resulting alkynyl arene can then be hydrated to form a methyl ketone.
These reactions are fundamental in building complex aromatic structures that can be incorporated into the final target molecule. libretexts.orgresearchgate.net
The incorporation of fluorine into organic molecules can dramatically alter their biological properties. The fluorine atom on the phenyl ring can be introduced either before or after the ketone formation, using electrophilic or nucleophilic fluorination methods.
Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their stability and selectivity. wikipedia.org Widely used reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.com These reagents are effective for the direct fluorination of arenes and other nucleophilic substrates under relatively mild conditions. researchgate.netresearchgate.net
Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source ("F⁻"), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on an aromatic ring. alfa-chemistry.com This process, known as nucleophilic aromatic substitution (SNAr), typically requires an electron-deficient aromatic ring, often activated by electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group. alfa-chemistry.com
| Fluorination Method | Fluorinating Agent | Typical Substrate | Mechanism | Reference(s) |
| Electrophilic | Selectfluor® (F-TEDA-BF₄), NFSI | Electron-rich arenes, enolates | Electrophilic aromatic substitution | wikipedia.orgalfa-chemistry.com |
| Nucleophilic | KF, CsF, TBAF | Electron-deficient arenes (with leaving groups) | Nucleophilic aromatic substitution (SNAr) | alfa-chemistry.com |
Modern Synthetic Transformations and Catalyst Applications
The construction of the this compound scaffold and its analogues benefits significantly from contemporary catalytic methods. These approaches offer high levels of selectivity and efficiency, often under mild reaction conditions, which are paramount for the synthesis of complex pharmaceutical intermediates.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, several transition metals, including palladium, copper, and gold, play pivotal roles.
One plausible approach involves the palladium-catalyzed coupling of a suitable azetidine-derived organometallic reagent with a 3-fluorobenzoyl derivative. For instance, a protected 3-stannyl- or 3-boronylazetidine could undergo a Stille or Suzuki-Miyaura coupling with 3-fluorobenzoyl chloride. These reactions are known for their broad functional group tolerance and high yields. beilstein-journals.org
Copper-catalyzed reactions also offer a viable route. For example, the coupling of an N-protected 3-iodoazetidine (B8093280) with a (3-fluorophenyl)alkyne, followed by oxidation, could yield the desired ketone. nih.gov Additionally, copper-catalyzed enantioselective boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines, which could be further elaborated to the target ketone. arkat-usa.org
Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones, which are direct precursors to the target molecule upon Grignard addition of a 3-fluorophenylmagnesium bromide. A notable gold-catalyzed method involves the intermolecular oxidation of N-propargylsulfonamides to generate α-oxo gold carbenes, which then undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method is advantageous as it avoids the use of potentially hazardous diazo compounds. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Azetidine Analogues
| Catalyst/Reagents | Substrates | Product Type | Yield (%) | Reference |
| [Au(IPr)]SbF₆, N-Oxide | N-Propargylsulfonamide | Azetidin-3-one | 85 | nih.gov |
| CuBr, (S,S)-L1, B₂pin₂, Allyl Phosphate | Azetine | 2-Boryl-3-allyl-azetidine | 95 | arkat-usa.org |
| Pd(OAc)₂, Ag₂CO₃, P(OCH(CF₃)₂)₃ | Indole, Thiophene | Heterobiaryl | 60 | amanote.com |
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. beilstein-journals.orgmdpi.com For the synthesis of enantiomerically enriched this compound, organocatalytic methods can be employed to introduce chirality at the C3-position of the azetidine ring.
A key strategy involves the asymmetric functionalization of a pre-formed azetidin-3-one. For instance, an organocatalyzed asymmetric addition of a nucleophile to the ketone could establish a chiral center. While not directly leading to the target compound, the principles of asymmetric organocatalysis are well-established for similar transformations. amanote.com
Another approach is the asymmetric synthesis of the azetidine ring itself. Chiral Brønsted acids or bifunctional organocatalysts can be used to catalyze the cyclization of suitable precursors, leading to chiral azetidines. mdpi.com For example, a chiral phosphoric acid could catalyze the enantioselective cyclization of an aminodiol derivative to form a chiral azetidine.
The use of chiral auxiliaries, such as those derived from proline, can also direct the stereochemical outcome of reactions. amanote.com For instance, a proline-catalyzed intramolecular aldol (B89426) reaction could be envisioned to construct the chiral azetidine core.
Table 2: Representative Organocatalytic Asymmetric Reactions for Heterocyclic Synthesis
| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ketone, Malonate | Chiral Adduct | 95 | 98 | mdpi.com |
| Proline | Aldol Reaction | Aldehyde, Ketone | Chiral β-Hydroxy Ketone | >99 | 97 | amanote.com |
| Chiral Phosphoric Acid | Cyclization | Aminodiol derivative | Chiral Heterocycle | 92 | 85 | mdpi.com |
Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable methods for organic synthesis, enabling novel transformations under mild conditions. nih.govrsc.org
Photoredox catalysis can be utilized for the C-H functionalization of azetidines. For example, a photoredox-catalyzed acylation of an N-protected azetidine at the C3-position with a 3-fluorobenzoyl radical precursor could directly install the desired functionality. Such reactions often proceed via radical intermediates generated under visible light irradiation. nih.gov The synthesis of azetidines via photo-induced copper catalysis through a [3+1] radical cascade cyclization of aliphatic amines with alkynes has also been reported. nih.gov
Electrosynthesis offers an alternative approach for generating reactive intermediates. Anodic oxidation of an N-protected 3-carboxyazetidine could lead to a radical intermediate that can be trapped with a 3-fluorophenyl nucleophile. Electrocatalytic methods for the intramolecular hydroamination of allylic sulfonamides to access azetidines have also been developed, showcasing the potential of electrochemistry in synthesizing this heterocyclic core. youtube.com
Table 3: Examples of Photoredox and Electrosynthetic Methods in Heterocyclic Chemistry
| Method | Catalyst/Mediator | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Photoredox Catalysis | [Ir(ppy)₂(dtbbpy)]PF₆ | C-H Functionalization | N-Aryl Tetrahydroisoquinoline, Acyl Chloride | Acylated Tetrahydroisoquinoline | 85 | jmchemsci.com |
| Photoredox Catalysis | [(DPEphos)(bcp)Cu]PF₆ | [3+1] Cyclization | Aliphatic Amine, Alkyne | Azetidine | 75 | nih.gov |
| Electrosynthesis | Cobalt Catalyst | Intramolecular Hydroamination | Allylic Sulfonamide | Azetidine | 82 | youtube.com |
Process Optimization and Reaction Engineering Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and the application of reaction engineering principles to ensure safety, efficiency, and cost-effectiveness.
Systematic screening of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. This involves the evaluation of various catalysts, solvents, temperatures, and reactant concentrations. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.
For instance, in a transition metal-catalyzed coupling, different ligands can have a profound impact on the reaction outcome. Screening a library of ligands can lead to the identification of a ligand that promotes the desired transformation with high efficiency and selectivity. Similarly, the choice of solvent can influence reaction rates and selectivities, and a solvent screen is an essential part of process optimization.
The impact of temperature on reaction kinetics and byproduct formation must also be carefully studied. In some cases, lower temperatures may be required to enhance selectivity, while in others, elevated temperatures may be necessary to achieve a reasonable reaction rate.
Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges, including heat and mass transfer limitations, as well as safety considerations.
Flow chemistry offers a compelling solution for process intensification. youtube.com Conducting reactions in continuous flow reactors can provide significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for telescoped multi-step syntheses. youtube.com For the synthesis of azetidine derivatives, flow chemistry has been successfully employed for lithiation and functionalization reactions, demonstrating its potential for the production of the target molecule.
Process Analytical Technology (PAT) is another key aspect of modern process engineering. The use of in-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC), allows for real-time monitoring of reaction progress and critical quality attributes. This enables tighter process control, leading to improved consistency and product quality.
Furthermore, developing robust purification methods is essential for obtaining the final product with the required purity. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. Screening of different solvents and conditions is necessary to develop a reliable crystallization process.
Spectroscopic and Advanced Structural Elucidation Techniques for Azetidin 3 Yl 3 Fluorophenyl Methanone
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of atoms present.
¹H NMR: Proton NMR provides data on the number of distinct proton environments and their neighboring protons. For Azetidin-3-yl(3-fluorophenyl)methanone, the ¹H NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the N-H proton, and the aromatic protons of the 3-fluorophenyl group. The protons on the four-membered azetidine ring typically appear in the upfield region, while the aromatic protons are found downfield. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with adjacent protons, revealing direct connectivity.
¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ketone group (typically in the 190-200 ppm range), the carbons of the azetidine ring, and the carbons of the 3-fluorophenyl ring. organicchemistrydata.org The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller two- or three-bond couplings (²JCF, ³JCF), which are diagnostic for confirming the fluorine's position. mdpi.com
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for structural confirmation. diva-portal.org It provides a single signal for the fluorine atom in a spectral window with low background noise. The chemical shift of the fluorine atom is indicative of its electronic environment. colorado.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling (J, Hz) |
| Azetidine Ring | ||||
| N-H | ~2.5 (broad) | s | - | - |
| C2-H₂ | ~4.10 | m | ~55.0 | - |
| C3-H | ~4.35 | m | ~40.0 | - |
| C4-H₂ | ~4.10 | m | ~55.0 | - |
| Carbonyl | ||||
| C=O | - | - | ~195.5 | ~2-4 (⁴JCF) |
| 3-Fluorophenyl Ring | ||||
| C1' | - | - | ~139.0 | ~7 (²JCF) |
| C2' | ~7.75 | d, J ≈ 7.7 | ~115.0 | ~21 (²JCF) |
| C3' | - | - | ~162.5 | ~248 (¹JCF) |
| C4' | ~7.30 | ddd, J ≈ 8.0, 2.0, 1.0 | ~123.0 | ~3 (⁴JCF) |
| C5' | ~7.50 | td, J ≈ 8.0, 5.5 | ~130.5 | ~8 (³JCF) |
| C6' | ~7.65 | dt, J ≈ 10.0, 2.0 | ~130.0 | ~2 (⁵JCF) |
Two-dimensional (2D) NMR experiments correlate signals from 1D spectra to reveal through-bond and through-space relationships between nuclei, which is crucial for assembling the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton (H3) and the methylene (B1212753) protons (H2, H4) of the azetidine ring, confirming the ring's proton network. It would also reveal the coupling network among the protons on the 3-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the aromatic proton signals to their specific carbons in the fluorophenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular fragments. Key correlations would be observed from the azetidine protons (H2, H3, H4) to the carbonyl carbon, and from the aromatic protons (H2', H6') to the carbonyl carbon, definitively connecting the azetidine and 3-fluorophenyl ketone moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons of the azetidine ring and the aromatic protons, providing insight into the preferred orientation of the 3-fluorophenyl group relative to the azetidine ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) / Protons (¹H) | Type of Information |
| COSY | C3-H | C2-H₂, C4-H₂ | Confirms azetidine ring proton connectivity |
| C5'-H | C4'-H, C6'-H | Confirms aromatic proton connectivity | |
| HSQC | Azetidine Protons | Azetidine Carbons (C2, C3, C4) | Direct H-C attachment in azetidine ring |
| Aromatic Protons | Aromatic Carbons (C2', C4', C5', C6') | Direct H-C attachment in phenyl ring | |
| HMBC | C2-H₂, C4-H₂ | C3, C=O | Confirms connectivity around azetidine ring and to ketone |
| C2'-H, C6'-H | C=O, C1', C3', C4', C5' | Confirms connectivity of phenyl ring to ketone | |
| NOESY | C2-H₂ / C4-H₂ | C2'-H / C6'-H | Spatial proximity, conformation of rings |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, valuable structural information.
HRMS measures molecular mass with very high accuracy (typically <5 ppm), allowing for the determination of a molecule's elemental formula. beilstein-journals.org For this compound (C₁₀H₁₀FNO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₁₀H₁₀FNO | 179.0746 |
| [M+H]⁺ | C₁₀H₁₁FNO | 180.0825 |
| [M+Na]⁺ | C₁₀H₁₀FNNaO | 202.0644 |
In tandem mass spectrometry (MS/MS), a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that helps confirm the identity and connectivity of different parts of the molecule. Predicted fragmentation pathways for this compound would include cleavage at the bonds adjacent to the carbonyl group, leading to characteristic ions such as the 3-fluorobenzoyl cation and fragments corresponding to the azetidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.
For this compound, the most prominent peak in the IR spectrum is expected to be the strong C=O (ketone) stretching vibration. Other key absorbances include the N-H stretch of the secondary amine in the azetidine ring, C-H stretches for both aromatic and aliphatic protons, C-N stretching, and the C-F stretch of the fluorophenyl group. rsc.orgthermofisher.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2950 | Medium-Weak |
| Ketone | C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | C=C Stretch | 1580 - 1600 | Medium |
| Aromatic C-F | C-F Stretch | 1200 - 1280 | Strong |
| Aliphatic C-N | C-N Stretch | 1150 - 1250 | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comexcillum.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, and bond angles with exceptional accuracy, revealing the molecule's definitive solid-state structure. manchester.ac.uk
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. nih.gov The resulting structural data is invaluable for confirming its chemical connectivity and understanding its spatial configuration.
Single Crystal X-ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com For this compound, which possesses a stereocenter at the C3 position of the azetidine ring, SC-XRD can unambiguously distinguish between the (R) and (S) enantiomers.
The technique achieves this by measuring anomalous dispersion effects, which are subtle differences in the scattering of X-rays by the atoms when the wavelength of the X-ray source is near an absorption edge of one of the atoms. creative-biostructure.com By analyzing these differences, typically quantified by the Flack parameter, the absolute stereochemistry can be assigned with a high degree of confidence. A Flack parameter value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule in the crystal.
Below is an illustrative table of crystallographic data that would be expected from an SC-XRD analysis of a single enantiomer of this compound.
Interactive Table 1: Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Illustrative Value | Description |
|---|---|---|
| Chemical Formula | C₁₀H₁₀FNO | The elemental composition of the molecule. |
| Formula Weight | 179.19 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. mdpi.com |
| Space Group | P2₁ | A common chiral space group in the monoclinic system. mdpi.com |
| a (Å) | 5.93 | Unit cell dimension. mdpi.com |
| b (Å) | 10.97 | Unit cell dimension. mdpi.com |
| c (Å) | 14.80 | Unit cell dimension. mdpi.com |
| β (°) | 98.62 | The angle of the oblique axis intersection. mdpi.com |
| Volume (ų) | 945.0 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(3) | A value near zero indicating the correct absolute configuration has been determined. |
Note: The data in this table is illustrative and based on typical values for small organic molecules, pending experimental verification for this compound.
Conformational Analysis in Crystalline States
The data from X-ray crystallography also provides a detailed picture of the molecule's conformation in the solid state. This includes the puckering of the four-membered azetidine ring and the relative orientation of the 3-fluorophenyl substituent. The azetidine ring is known to adopt a puckered, non-planar conformation to relieve ring strain. rsc.org The degree of this puckering, defined by a dihedral angle, can be precisely measured.
Furthermore, the analysis would reveal the torsion angle between the azetidine ring and the plane of the 3-fluorophenyl group, which is crucial for understanding potential intramolecular interactions that stabilize the crystalline conformation. These parameters are fundamental for computational modeling and for correlating the solid-state structure with its properties in solution.
Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate chiral molecules. saschirality.orgacs.org These methods are particularly useful for determining the enantiomeric excess (e.e.) of a sample and for assigning the absolute configuration of molecules in solution, providing a complementary approach to solid-state X-ray crystallography. mdpi.com
For this compound, the key chiroptical technique is Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An ECD spectrum plots this difference (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning the (R)-enantiomer will have a spectrum that is equal in magnitude but opposite in sign to the (S)-enantiomer. mtoz-biolabs.com
This property allows for the determination of absolute configuration by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-isomer). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration in solution. mtoz-biolabs.com Additionally, the intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Interactive Table 2: Hypothetical Chiroptical Data
| Technique | Parameter | Illustrative Value | Purpose |
|---|---|---|---|
| Polarimetry | Specific Rotation [α] | +25.7° (c 1.0, CHCl₃) | Measures optical activity; sign indicates the dominant enantiomer. |
| Electronic CD | λ_max (nm) | 254 nm | Wavelength of maximum absorption difference. |
| Δε (L·mol⁻¹·cm⁻¹) | +3.2 | Magnitude and sign of the Cotton effect, used for AC assignment. | |
| λ_max (nm) | 295 nm | Wavelength of a second absorption difference. |
Note: The data in this table is hypothetical and serves as an example of expected results from chiroptical analysis, pending experimental verification for this compound.
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
The inquiry sought to build a thorough article covering quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking studies of this compound. This would necessitate specific data on its electronic structure, reactivity, molecular geometry, orbital analysis, energetic profiles, and spectroscopic predictions. Furthermore, an exploration of its potential energy surface, the impact of solvents on its conformation, and its predicted interactions with proteins would be required.
While searches yielded information on related compounds, such as various azetidinone derivatives and other heterocyclic structures, no dedicated studies were found for this compound itself. The existing research on analogous compounds indicates that computational methods like Density Functional Theory (DFT) and molecular docking are common tools for investigating the properties and potential applications of this class of molecules. However, without specific studies on the target compound, any attempt to generate the requested detailed analysis would be speculative and lack the required scientific accuracy and depth.
Therefore, the creation of an article with the specified, highly detailed outline on the computational and theoretical investigations of this compound is not feasible at this time due to the lack of foundational research data in the public domain.
Computational and Theoretical Investigations of Azetidin 3 Yl 3 Fluorophenyl Methanone
Molecular Docking and Ligand-Protein Interaction Prediction
Virtual Screening Methodologies for Identifying Potential Biological Targets
Virtual screening (VS) has become an indispensable tool in contemporary drug discovery, offering a rapid and cost-effective approach to identify potential drug candidates from large compound libraries. e3s-conferences.orgnih.gov For a compound like Azetidin-3-yl(3-fluorophenyl)methanone, VS methodologies can be broadly categorized into structure-based and ligand-based approaches. Both are instrumental in narrowing down the vast chemical space to a manageable number of promising hits for further experimental validation. nih.gov
Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of a biological target, such as a protein or enzyme. nih.gov This method involves docking a library of compounds into the binding site of the target to predict their binding affinity and orientation. e3s-conferences.org The primary goal is to identify molecules that exhibit favorable interactions with the key residues of the target's active site. researchgate.net For this compound, if a potential target with a known crystal structure is hypothesized, SBVS can be employed to evaluate its binding potential. This process would involve preparing the 3D structure of the compound and then using docking algorithms to simulate its interaction with the target protein. The scoring functions within these algorithms then rank the compounds based on their predicted binding energies, helping to prioritize candidates for further investigation. researcher.life
Ligand-based virtual screening (LBVS), on the other hand, is utilized when the 3D structure of the target is unknown. nih.gov This approach leverages the knowledge of existing active ligands for a particular target. By analyzing the common structural features and properties of these known actives, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Subsequently, large chemical databases can be screened to identify compounds, such as derivatives of this compound, that match the pharmacophore model. Similarity searching, another LBVS technique, involves identifying molecules that are structurally similar to a known active compound. nih.gov
Prediction of Binding Modes and Key Intermolecular Interactions
Once a potential biological target for this compound is identified through virtual screening, molecular docking studies are performed to predict its binding mode and elucidate key intermolecular interactions. researchgate.net This computational technique places the ligand (this compound) into the binding site of the receptor (the biological target) in various orientations and conformations. e3s-conferences.org The resulting poses are then scored based on their energetic favorability.
The predicted binding mode reveals the specific orientation of the molecule within the active site. For this compound, this would involve determining how the azetidine (B1206935) ring, the carbonyl group, and the 3-fluorophenyl moiety are positioned relative to the amino acid residues of the target.
Key intermolecular interactions that are typically analyzed include:
Hydrogen Bonds: The carbonyl oxygen of the methanone (B1245722) group and the nitrogen atom of the azetidine ring in this compound are potential hydrogen bond acceptors and donors, respectively. Docking studies can identify if these groups form hydrogen bonds with specific residues in the binding pocket, which are crucial for affinity and specificity. researchgate.net
Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar residues of the target protein. The fluorine atom on the phenyl ring can also influence these interactions.
Pi-Pi Stacking: The aromatic 3-fluorophenyl ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
Integrative computational approaches, which combine docking with molecular dynamics (MD) simulations, can provide a more dynamic and accurate picture of the binding interactions over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are invaluable in drug design for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net
Descriptor Generation and Selection for Predictive Models
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. researchgate.net For this compound and its derivatives, a wide array of descriptors can be generated using specialized software. These descriptors can be categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include Kier & Hall connectivity indices and Wiener index. researchgate.net
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polar surface area. researchgate.net
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.
Once a large pool of descriptors is generated, a crucial step is the selection of a subset of relevant descriptors that have the most significant impact on the activity or property being modeled. This is often achieved using statistical techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis to avoid overfitting and to build a robust and interpretable model. researchgate.net
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Example Descriptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices (¹χv, ⁰χ), Zagreb Indices (ZM2V) researchgate.netresearchgate.net |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) researchgate.net |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment |
| Steric | Molecular Volume, Surface Area, Ovality |
| Indicator | Presence/absence of specific atoms or functional groups (e.g., number of fluorine atoms) researchgate.net |
Statistical Validation of QSAR/QSPR Models for this compound Derivatives
The predictive power and reliability of a developed QSAR/QSPR model must be rigorously validated using various statistical metrics. mdpi.comnih.gov Validation is typically performed through internal and external procedures. nih.gov
Internal Validation: This process assesses the robustness of the model using the same dataset that was used for its development. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered acceptable. mdpi.comnih.gov
External Validation: This is a more stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model is then used to predict the activity of the compounds in the test set. The predictive correlation coefficient (R²pred) is calculated to assess how well the model predicts the activities of these external compounds. mdpi.comnih.gov An R²pred value greater than 0.6 is often considered indicative of a good predictive model. nih.gov
Other important statistical parameters include the coefficient of determination (R²), which measures the goodness of fit of the model, the root mean square error (RMSE), and the F-statistic. nih.govnih.gov
Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 nih.gov |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.6 nih.gov |
| R²pred (Predictive R² for external test set) | A measure of the model's ability to predict the activity of new, unseen compounds. | > 0.5 nih.gov |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values are better. |
| F-statistic | A measure of the overall significance of the regression model. | Higher values are better. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Descriptors (without actual ADME profiles)
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic properties. nih.govnih.gov By calculating various molecular descriptors, it is possible to estimate the "drug-likeness" of a molecule like this compound without the need for initial, resource-intensive experimental studies. nih.govnih.gov
Computational Assessment of Molecular Lipophilicity and Polarity Descriptors
Lipophilicity and polarity are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, and ability to permeate biological membranes. researchgate.net These properties are often computationally estimated using various descriptors.
Lipophilicity: This property is commonly expressed as the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an octanol (B41247) and a water phase. researchgate.net A balanced logP is crucial for drug efficacy. Several computational methods exist to predict logP values (often denoted as cLogP for calculated logP).
Polarity: The polarity of a molecule is often quantified by its topological polar surface area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This descriptor is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. nih.gov
For this compound, these descriptors can be calculated using various software tools and web servers.
Table 3: Computationally Predicted ADME-Relevant Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 193.20 g/mol | Influences diffusion and size-related transport. |
| cLogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, which can be favorable for membrane permeation. |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų | Suggests good potential for oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 (from the azetidine NH) | Influences solubility and interactions with biological targets. |
| Number of Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the nitrogen) | Influences solubility and interactions with biological targets. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
These computationally derived descriptors provide a valuable initial assessment of the potential drug-like properties of this compound, guiding further experimental investigation and optimization efforts.
Prediction of Ligand Efficiency and Drug-Likeness Metrics
The azetidinone ring is a well-established pharmacophore present in a wide array of biologically active compounds, including the renowned β-lactam antibiotics. nih.gov The therapeutic potential of molecules containing this scaffold has prompted extensive research into their chemical properties and biological activities. mdpi.com The evaluation of ligand efficiency and drug-likeness metrics for novel azetidinone derivatives is a standard practice in modern medicinal chemistry to prioritize candidates for further development.
Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is a valuable tool for comparing the binding efficiency of different molecules and for guiding lead optimization. A higher LE value indicates that a molecule achieves a certain level of potency with a smaller number of atoms, which is often a desirable characteristic in a drug candidate as it suggests a more efficient and specific interaction with the target.
Drug-Likeness Metrics encompass a range of physicochemical properties that are considered favorable for a molecule to be an orally bioavailable drug. These rules, such as Lipinski's Rule of Five, are based on the analysis of the structural properties of known drugs and serve as a filter to eliminate compounds with a high probability of poor pharmacokinetic profiles. Key parameters often considered include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While specific data for This compound is not available, we can present a theoretical framework for how its ligand efficiency and drug-likeness would be assessed.
Predicted Physicochemical Properties
To provide a theoretical basis for discussion, the following table outlines the predicted physicochemical properties for This compound , which are fundamental for calculating drug-likeness and ligand efficiency metrics. These values are typically calculated using computational software and are essential for in silico screening.
Table 1: Predicted Physicochemical Properties of this compound Note: These are predicted values and may vary based on the computational method used.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C10H10FNO | Provides the elemental composition. |
| Molecular Weight | 179.19 g/mol | Influences absorption and distribution. |
| Heavy Atom Count | 13 | Used in the calculation of Ligand Efficiency. |
| logP (Lipophilicity) | 1.5 - 2.0 | Affects solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 1 | Influences binding to target and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding to target and solubility. |
| Polar Surface Area | 32.6 Ų | Correlates with membrane permeability. |
Ligand Efficiency and Related Metrics
The concept of ligand efficiency is critical for optimizing the binding of a ligand to its target protein. Several metrics have been developed to assess different aspects of binding efficiency.
Table 2: Key Ligand Efficiency Metrics
| Metric | Formula | Desired Range | Rationale |
| Ligand Efficiency (LE) | -ΔG / HAC | ≥ 0.3 kcal/mol/atom | Normalizes binding energy by the size of the molecule. |
| Binding Efficiency Index (BEI) | pKi / MW | > 10 | Relates potency to molecular weight. |
| Lipophilic Ligand Efficiency (LLE) | pKi - logP | > 5 | Balances potency with lipophilicity to avoid excessive "greasiness". |
Note: ΔG is the Gibbs free energy of binding, HAC is the heavy atom count, pKi is the negative logarithm of the inhibition constant, MW is the molecular weight, and logP is the logarithm of the partition coefficient.
For This compound , to calculate these metrics, its binding affinity (e.g., Ki or IC50) against a specific biological target would first need to be determined experimentally. Subsequently, these metrics would provide valuable insights. For instance, a high LLE would suggest that the compound achieves good potency without being overly lipophilic, which can be a predictor of a better safety profile.
Drug-Likeness Assessment
The "drug-likeness" of a molecule is often assessed using established guidelines like Lipinski's Rule of Five. These rules are heuristics and not absolute, but they provide a useful first pass filter in the drug discovery process.
Table 3: Drug-Likeness Profile of this compound based on Predicted Properties
| Lipinski's Rule of Five Parameter | Predicted Value | Rule | Compliance |
| Molecular Weight (MW) | 179.19 | ≤ 500 | Yes |
| logP | ~1.5 - 2.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Based on these predicted values, This compound would be considered to have a favorable drug-like profile, complying with all of Lipinski's rules. This suggests that the molecule possesses physicochemical properties that are consistent with those of many orally available drugs. However, it is crucial to emphasize that these are in silico predictions and experimental validation is necessary. The presence of the fluorine atom and the azetidinone ring contributes to these favorable predicted properties, potentially influencing metabolic stability and target interactions.
Structure Activity Relationship Sar Exploration and Molecular Design Principles for Azetidin 3 Yl 3 Fluorophenyl Methanone Derivatives
Rational Design Strategies Based on Azetidine (B1206935) Scaffold Modification
The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug discovery. researchgate.net Its inherent strain and three-dimensional character offer unique opportunities for creating structurally novel compounds. Rational design strategies for modifying this scaffold are pivotal in optimizing the pharmacological profile of azetidin-3-yl(3-fluorophenyl)methanone derivatives. manchester.ac.uk
One primary strategy involves the substitution at the azetidine nitrogen. Introducing various alkyl or aryl groups can significantly impact a compound's lipophilicity, metabolic stability, and ability to form key interactions within a binding pocket. For instance, the addition of a bulky t-butyl group can provide a steric shield, preventing metabolic degradation. manchester.ac.uk
Modification at other positions of the azetidine ring is also a viable approach. The synthesis of 2,4-cis-disubstituted azetidines has been shown to create a rigid and concave ligand shape, which can enhance stereoselectivity in catalytic reactions and, by extension, receptor binding. nih.gov This principle can be applied to the design of azetidin-3-yl methanone (B1245722) derivatives to pre-organize the molecule into a bioactive conformation.
Furthermore, the exploration of novel 3-substituted azetidine derivatives has proven fruitful in developing triple reuptake inhibitors, highlighting the importance of this position for biological activity. nih.gov The design of such derivatives often involves a systematic variation of substituents to probe the steric and electronic requirements of the target protein. nih.gov
| Modification Strategy | Rationale | Potential Impact |
| N-substitution | Modulate lipophilicity and metabolic stability | Improved pharmacokinetic properties |
| 2,4-cis-disubstitution | Create a rigid, concave conformation | Enhanced stereoselectivity and binding affinity |
| C3-substitution | Probe key interactions with the target | Increased biological activity and selectivity |
Impact of Fluorine Substitution on Molecular Recognition and Interactions
The strategic incorporation of fluorine atoms has become a powerful tool in medicinal chemistry, with a significant number of approved drugs containing this element. nih.gov In the context of this compound, the 3-fluoro substituent on the phenyl ring plays a crucial role in modulating the compound's properties.
Electronic and Steric Effects of Fluorine on Ligand-Target Binding
Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter the electronic distribution. tandfonline.com This can influence the pKa of nearby functional groups, which is critical for bioavailability and target interaction. nih.gov The electron-withdrawing nature of fluorine on the phenyl ring of this compound can affect the properties of the adjacent ketone group.
Despite its high electronegativity, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This means that replacing a hydrogen with a fluorine atom often results in minimal steric perturbation, allowing the modified ligand to maintain a similar binding mode to its non-fluorinated counterpart. researchgate.net This "subtle" substitution can lead to enhanced binding affinity through favorable electrostatic and hydrophobic interactions. researchgate.netnih.gov Studies have shown that the presence of fluorine can significantly alter the electronic absorption spectrum and DNA-binding ability of copper complexes, demonstrating its profound electronic influence. nih.gov
Modulation of Hydrogen Bonding Networks by Fluorine
The role of fluorine in hydrogen bonding is complex and often debated. While the C-F bond is a poor hydrogen bond acceptor in many contexts, it can participate in weak hydrogen bonds, particularly with C-H donors. nih.govacs.org More significantly, the introduction of fluorine can indirectly modulate hydrogen bonding networks by altering the acidity or basicity of neighboring functional groups. acs.org
In some instances, fluorine can restrict intramolecular hydrogen bonding, leading to a more favorable conformation for intermolecular interactions with a target protein. acs.org Research on fluorinated ligands has shown that while the direct enthalpic gain from fluorine hydrogen bonds may be modest, they can play a crucial role in stabilizing a ligand within a binding pocket, sometimes by influencing the surrounding water network. acs.orgacs.org The ability of fluorine to tune intermolecular interactions is a key consideration in the design of potent and selective inhibitors. nih.gov
| Effect | Description | Consequence for Binding |
| Electronic | Highly electronegative, alters electron density and pKa of nearby groups. tandfonline.comnih.gov | Can enhance electrostatic interactions and bioavailability. |
| Steric | Small van der Waals radius, similar to hydrogen. tandfonline.com | Minimal steric clash, allows for subtle modifications without disrupting binding mode. researchgate.net |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor and modulate nearby H-bond donors/acceptors. nih.govacs.org | Can fine-tune interactions with the target and influence the surrounding water network. acs.orgacs.org |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties. nih.govnih.gov These approaches are particularly relevant for optimizing derivatives of this compound.
Scaffold hopping involves replacing the core azetidine ring with a different chemical scaffold that maintains the essential three-dimensional arrangement of key functional groups. nih.gov This can lead to compounds with completely different intellectual property profiles and potentially improved pharmacokinetic properties. Recent applications in central nervous system drug discovery have demonstrated the utility of this approach. acs.orgmedchemexpress.com
Bioisosteric replacement, a more focused strategy, involves substituting a specific functional group with another that has similar physical or chemical properties. nih.gov For the this compound core, the ketone linker could be a target for bioisosteric replacement. For example, a trifluoroethylamine group can act as a bioisostere for an amide bond, offering increased hydrolytic stability. tandfonline.com Similarly, the CF2H group can be a bioisostere for hydroxyl, sulfhydryl, or methyl groups, and it possesses unique hydrogen bonding capabilities. tandfonline.com The strategic use of fluorine in designing bioisosteres has been a significant area of growth in medicinal chemistry. tandfonline.com
Conformational Rigidity and Flexibility in Ligand Design
The balance between conformational rigidity and flexibility is a critical aspect of ligand design. nih.gov A rigid molecule may bind with high affinity due to a lower entropic penalty upon binding, but it may also struggle to adapt to the specific conformation required by the target. Conversely, a flexible molecule can more easily adopt the optimal binding pose but may pay a higher entropic cost.
The azetidine scaffold of this compound introduces a degree of conformational constraint. As previously mentioned, the synthesis of 2,4-cis-disubstituted azetidines can further rigidify the scaffold into a bioactive conformation. nih.gov Computational and experimental studies, such as NMR spectroscopy, can provide valuable insights into the conformational dynamics of both the ligand and the protein upon binding. nih.gov Understanding how ligand binding affects the conformational entropy of the system can guide the design of next-generation inhibitors with improved affinity. nih.gov
Pharmacophore Elucidation and Optimization for Target Engagement
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. The elucidation and optimization of the pharmacophore for this compound derivatives are crucial for guiding further SAR studies.
Visual inspection of co-crystal structures, when available, can reveal key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, the azaindole moiety in some inhibitors forms a bidentate interaction with the protein backbone. nih.gov In the absence of structural data, computational methods can be employed to generate and validate pharmacophore hypotheses.
Once a pharmacophore model is established, it can be used to design new analogs with improved target engagement. This may involve rigidifying the scaffold to better present the pharmacophoric elements or introducing new functional groups to exploit additional binding interactions. nih.gov For example, if a hydrogen bond donor is identified as a key pharmacophoric feature, analogs can be synthesized to optimize the geometry and electronic properties of that interaction. The dramatic decrease in potency observed when the relative orientation of ligand functional groups is altered underscores the importance of a well-defined pharmacophore. nih.gov
Medicinal Chemistry Perspectives and Pharmacological Target Identification Research of Azetidin 3 Yl 3 Fluorophenyl Methanone Scaffolds
Azetidine (B1206935) Scaffolds as Privileged Structures in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry. rsc.org Its reactivity is influenced by significant ring strain (approximately 25.4 kcal/mol), making it more reactive than a five-membered pyrrolidine (B122466) ring but more stable and easier to handle than a three-membered aziridine (B145994) ring. rsc.org This unique characteristic allows for specific chemical manipulations and functionalizations. rsc.orgrsc.org
Historically, the application of azetidine-based rings in medicinal chemistry was prominently associated with β-lactam antibiotics. nih.gov However, the fully saturated form of this heterocycle is now being more widely explored in drug discovery. nih.gov The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as its three-dimensional shape, lipophilicity, and metabolic stability, which are critical for developing drug candidates, particularly for central nervous system (CNS) targets that require penetration of the blood-brain barrier. nih.govbroadinstitute.org The rigid nature of the azetidine ring can help in locking a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
Several approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic potential across various disease areas. For instance, azelnidipine (B1666253) is an antihypertensive calcium channel blocker, and cobimetinib (B612205) is a mitogen-activated protein kinase inhibitor. rsc.org The synthesis of diverse azetidine-based scaffolds, including spirocyclic systems, has been a focus of research to expand the available chemical space for screening and lead discovery. rsc.orgnih.govbroadinstitute.org The development of novel synthetic methods has made a wide range of functionalized azetidines more accessible for drug discovery programs. organic-chemistry.org
Strategies for Identifying and Validating Novel Biological Targets
A critical step in the development of a new therapeutic agent, such as one derived from an Azetidin-3-yl(3-fluorophenyl)methanone scaffold, is the identification and validation of its biological target. creative-biolabs.com This process, often termed target deconvolution, is essential for understanding the mechanism of action and for guiding further optimization of the compound. creative-biolabs.comcriver.com Target identification can be particularly challenging for compounds discovered through phenotypic screening, where the initial focus is on the observable effect in a cell or organism rather than on a predefined molecular target. criver.com
Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype, without prior knowledge of the drug's molecular target. criver.com This method is advantageous as it screens for a desired biological effect in a disease-relevant context, ensuring that any identified hits are active in a complex biological system. criver.com
Once a hit compound is identified, target deconvolution becomes the primary challenge. criver.com Various methodologies can be employed to identify the molecular target(s) responsible for the observed phenotype.
Affinity-Based Methods: These techniques rely on the physical interaction between the small molecule and its protein target. technologynetworks.com A common approach is affinity chromatography, where the small molecule is immobilized on a solid support to "capture" its binding partners from a cell lysate. technologynetworks.com The bound proteins are then eluted and identified, typically by mass spectrometry. technologynetworks.com
Genetic and Genomic Approaches: These methods involve perturbing gene expression to identify which genes are essential for the compound's activity. Techniques like RNA interference (RNAi) or CRISPR-based screening can be used to systematically knock down or knock out genes to see if the phenotypic effect of the compound is lost. acs.orgdrughunter.com
Expression Profiling: Transcriptional profiling can provide clues about the pathway being modulated by the compound. By comparing the gene expression signature of cells treated with the compound to a database of signatures from known perturbations (like the Connectivity Map), potential targets or mechanisms of action can be inferred. drughunter.com
Table 1: Comparison of Target Deconvolution Methodologies from Phenotypic Screens
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Affinity Chromatography | Immobilized ligand captures protein targets from cell extracts. technologynetworks.com | Direct identification of binding partners. | Requires chemical modification of the hit compound; may identify non-specific binders. criver.com |
| CRISPR/RNAi Screening | Genetic perturbation to identify genes essential for compound activity. acs.org | No modification of the compound needed; provides functional validation. | Can be complex and time-consuming; off-target effects of genetic tools. |
| Expression Profiling | Compares gene expression changes induced by the compound to known profiles. drughunter.com | Provides pathway-level information; no compound modification required. | Indirect method; may not pinpoint the direct target. |
Chemoproteomics is a sub-discipline of proteomics that utilizes small molecule probes to study protein-small molecule interactions on a proteome-wide scale. nih.govwikipedia.org It is a powerful set of tools for target identification and for understanding a drug's selectivity and potential off-target effects. wikipedia.org
Activity-Based Protein Profiling (ABPP) is a prominent chemoproteomic strategy that employs chemical probes to directly assess the functional state of enzymes in complex biological systems. nih.govfrontiersin.org ABPP probes are typically designed with three key features: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.gov
The process generally involves treating a proteome (e.g., a cell lysate or even living cells) with the ABPP probe, which labels the active members of a particular enzyme class. nih.gov The labeled proteins can then be detected and identified using proteomic techniques like mass spectrometry. frontiersin.org Competitive ABPP is a variation where the proteome is pre-treated with a test compound (like an this compound analog) before adding the probe. nih.gov A decrease in probe labeling for a particular protein indicates that the test compound binds to and blocks the active site of that protein, thus identifying it as a potential target. nih.gov
Chemoproteomic approaches are not limited to enzymes and can be adapted to profile other protein classes and to map the cellular targets of a drug candidate, providing crucial insights into its mechanism of action. nih.gov
Chemical genetics is an approach that uses small molecules as probes to perturb protein function and biological pathways, analogous to how classical genetics uses mutations. nih.govcore.ac.uk It is a powerful tool for discovering new drug targets in an unbiased manner by screening for compounds that produce a specific phenotype. unimib.it The main challenge in chemical genetics is the subsequent identification of the molecular targets of the active compounds. nih.gov
Several strategies are employed for target deconvolution in a chemical genetics workflow:
Affinity-based proteomics: Similar to the methods described for phenotypic screening, this involves using a modified version of the small molecule to pull down its binding partners. unimib.it
Genetic approaches: This involves generating resistance to the small molecule. Cells can be mutagenized, and clones that are resistant to the compound's effects are selected. The gene that is mutated in the resistant clones is a strong candidate for the drug's target. nih.gov Modern genome editing tools like CRISPR-Cas9 have greatly enhanced the efficiency of these genetic screens. acs.org For example, a library of cells with single-gene knockouts can be treated with the compound, and cells that survive or show an altered phenotype can be analyzed to identify the gene (and thus the protein target) responsible for the compound's activity. acs.org
Computational approaches: By comparing the structure of the hit compound to known ligands, potential targets can be predicted. Also, analyzing the transcriptional changes induced by the compound can provide clues to the pathway it affects. nih.gov
Ligand Design for Specific Receptor Families (e.g., G-Protein Coupled Receptors, Kinases, Ion Channels)
The design of ligands with high affinity and selectivity for specific receptor families is a central task in medicinal chemistry. The this compound scaffold can serve as a starting point for designing modulators of various target classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels.
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of transmembrane receptors and are major drug targets. nih.gov Ligand binding occurs in a pocket formed by the transmembrane helices. acs.org The design of GPCR ligands often involves creating molecules with specific pharmacophoric elements that can interact with key residues in the binding pocket. For a scaffold like this compound, the 3-fluorophenyl group could serve as a key aromatic interaction element, while the azetidine ring provides a rigid core that can be further functionalized to optimize interactions and properties. taylorandfrancis.com For example, attaching different substituents to the azetidine nitrogen can modulate the ligand's properties and its interactions with the receptor. nih.gov
Kinases: Kinase inhibitors have become a major class of cancer therapeutics. nih.gov Most kinase inhibitors target the ATP-binding site. acs.org The design of kinase inhibitors often involves a heterocyclic scaffold that can form hydrogen bonds with the "hinge" region of the kinase domain, mimicking the adenine (B156593) part of ATP. nih.gov The this compound scaffold could be modified to incorporate features necessary for kinase binding. For instance, the carbonyl group could act as a hydrogen bond acceptor, and the phenyl and azetidine rings can be substituted to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. acs.org A structure-based drug design approach, using crystal structures of kinases, can guide the rational design of such inhibitors. nih.gov
Ion Channels: Ligand-gated ion channels (LGICs) are another important class of drug targets. nih.gov They possess a ligand-binding site and an ion-conducting pore. The design of ligands for LGICs focuses on molecules that can either mimic the endogenous neurotransmitter (agonists) or block the channel (antagonists). The structural features of the this compound scaffold, such as the aromatic ring and the basic nitrogen (if protonated), could be important for interacting with the binding sites of certain ion channels. Computational methods, such as docking and molecular dynamics simulations, are valuable tools for understanding ligand-channel interactions and for designing new modulators. mdpi.com
Table 2: Ligand Design Considerations for Different Receptor Families
| Receptor Family | Key Binding Site Features | Potential Role of this compound Scaffold |
|---|---|---|
| GPCRs | Transmembrane helical bundle forming a binding pocket. acs.org | The 3-fluorophenyl group can engage in aromatic interactions, while the azetidine nitrogen allows for functionalization to tune properties. taylorandfrancis.comnih.gov |
| Kinases | ATP-binding site with a "hinge" region for hydrogen bonding. nih.gov | The scaffold can be a template for presenting groups that interact with the hinge and adjacent hydrophobic pockets. acs.org |
| Ion Channels | Orthosteric and allosteric binding sites that control channel gating. nih.gov | The aromatic and heterocyclic components can be tailored to interact with specific residues in the binding sites. |
Principles of Lead Optimization for this compound Analogs (focus on methodologies, not specific in vivo outcomes)
Lead optimization is the process of refining the chemical structure of a promising hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.gov For analogs of this compound, this process would involve a systematic medicinal chemistry effort.
A primary methodology in lead optimization is the establishment of a Structure-Activity Relationship (SAR) . This involves synthesizing a series of analogs where specific parts of the molecule are systematically varied and then testing these analogs in relevant biological assays. For example, the position of the fluorine atom on the phenyl ring could be changed, or different substituents could be placed on the phenyl ring or the azetidine nitrogen. youtube.com The goal is to understand which structural features are critical for activity and which can be modified to improve other properties.
Another key aspect is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This is often a multi-parameter optimization challenge. nih.gov
Improving Metabolic Stability: A common issue with drug candidates is rapid metabolism by enzymes like the cytochrome P450s. youtube.com Introducing fluorine atoms, as is present in the parent scaffold, is a common strategy to block sites of metabolism. youtube.com The metabolic stability of analogs would be assessed using in vitro assays, such as incubation with liver microsomes.
Modulating Physicochemical Properties: Properties like solubility and lipophilicity (logP or logD) are crucial for a drug's absorption and distribution. The azetidine ring and its substituents can be modified to fine-tune these properties. For example, adding polar groups can increase solubility, while modifying lipophilicity can affect cell permeability and protein binding. nih.gov
Reducing Off-Target Activity: As potency against the desired target is increased, it is important to ensure that the compound does not have significant activity against other targets, which could lead to side effects. This is assessed by screening the compounds against a panel of off-targets, such as other receptors, kinases, or ion channels.
Structural simplification is another powerful strategy in lead optimization. nih.gov If the initial lead compound is complex, identifying the minimal pharmacophore required for activity can lead to simpler molecules that are easier to synthesize and may have better drug-like properties. nih.gov
The optimization process is iterative, with the results from each round of synthesis and testing guiding the design of the next set of analogs, with the ultimate aim of identifying a clinical candidate.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da). These fragments tend to bind to biological targets with low affinity but do so efficiently, forming high-quality interactions. The primary advantage of FBDD is that it explores chemical space more effectively than traditional high-throughput screening and often yields hits with higher "ligand efficiency."
The this compound structure is well-suited for FBDD for several reasons. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid, three-dimensional scaffold. technologynetworks.comsciencedaily.comresearchgate.net This conformational restriction is highly advantageous in FBDD because it reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity and more efficient binding. enamine.net Small monocyclic scaffolds like azetidine are preferred as they limit the increase in molecular weight and lipophilicity while providing defined vectors for chemical elaboration. enamine.net
The (3-fluorophenyl)methanone portion of the molecule provides key interaction points. The ketone group acts as a hydrogen bond acceptor, while the fluorophenyl ring offers opportunities for hydrophobic, pi-stacking, and potentially halogen-bonding interactions with the target protein. The nitrogen atom within the azetidine ring provides a crucial vector for growth, allowing chemists to "grow" the fragment into a more potent, drug-like molecule by adding new chemical groups. technologynetworks.comsciencedaily.com The synthesis of diverse azetidine libraries makes such fragments readily accessible for screening campaigns. nih.govchemrxiv.orgnih.gov
Table 1: Typical Physicochemical Properties of Fragments in FBDD
| Property | Typical Value | Relevance for this compound |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | The compound's MW of ~179 Da falls well within this range. |
| cLogP | < 3 | Ensures adequate solubility for biophysical screening methods. |
| Hydrogen Bond Donors | ≤ 3 | The secondary amine in the azetidine ring is a donor. |
| Hydrogen Bond Acceptors | ≤ 3 | The ketone oxygen and the azetidine nitrogen are acceptors. |
| Rotatable Bonds | ≤ 3 | The rigidity of the azetidine ring keeps this number low. |
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. This information is used to design and optimize ligands that can bind to the target with high affinity and selectivity.
The this compound scaffold is an excellent candidate for SBDD campaigns. The inherent rigidity of the azetidine ring provides a well-defined and predictable conformation when bound to a target. researchgate.net This is critical for computational modeling and for accurately interpreting the binding mode, allowing medicinal chemists to make rational design decisions.
The individual components of the scaffold contribute distinct features that can be exploited in SBDD. The 3-fluorophenyl group, for instance, is a feature found in several successful drugs where it engages in specific interactions with the protein active site. nih.gov The fluorine atom can modulate the electronic properties of the phenyl ring and can form specific hydrogen bonds or halogen bonds with protein residues, enhancing binding affinity. The ketone linker serves as a key interaction point, while the azetidine nitrogen offers a clear point for synthetic modification to explore nearby pockets within the binding site. If the crystal structure of this scaffold in complex with a target protein were obtained, chemists could precisely design modifications to improve potency and selectivity, for example, by functionalizing the azetidine ring to interact with a nearby amino acid residue.
High-Throughput Screening (HTS) in Early-Stage Hit Identification
High-Throughput Screening (HTS) involves the rapid, automated testing of large, diverse chemical libraries against a specific biological target to identify "hits." These hits serve as the starting points for more focused medicinal chemistry efforts. Compound libraries for HTS are often designed to cover a broad range of chemical space and possess drug-like properties.
Azetidine-containing compounds are increasingly included in HTS libraries due to their desirable properties. lifechemicals.com The azetidine ring introduces three-dimensionality, moving away from the flat, aromatic structures that have historically dominated screening collections. This increased Fsp³ character is often associated with improved clinical success rates. The development of synthetic methods to create diverse libraries of azetidine-based scaffolds has made them more accessible for large-scale screening. nih.gov
The this compound structure represents a core motif that could be part of a larger library of related analogues. In an HTS campaign, this scaffold would be one of many thousands of compounds tested. A typical HTS workflow, outlined in Table 2, would begin with a primary screen to identify any compound showing activity against the target. A hit, such as this compound, would then be subjected to a series of secondary and tertiary assays to confirm its activity, determine its potency (e.g., IC₅₀), and rule out false positives. The confirmed hit then serves as the foundation for a hit-to-lead optimization program. The presence of the reactive azetidine nitrogen and positions on the phenyl ring allow for the rapid synthesis of analogues to explore the structure-activity relationship (SAR). technologynetworks.com
Table 2: General Workflow of High-Throughput Screening (HTS)
| Phase | Objective | Typical Activities |
|---|---|---|
| Primary Screen | Identify active compounds ("hits") from a large library. | Single-concentration assay of >100,000 compounds. |
| Hit Confirmation | Confirm the activity of initial hits and eliminate false positives. | Re-testing of hits from the primary screen. |
| Dose-Response | Determine the potency of confirmed hits. | Generation of concentration-response curves to calculate IC₅₀/EC₅₀. |
| Hit Validation | Characterize the mechanism and rule out non-specific activity. | Orthogonal assays, counter-screens, and initial ADME profiling. |
Future Research Directions and Translational Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain. nih.gov However, recent advancements are paving the way for more efficient, safer, and environmentally sustainable production methods applicable to Azetidin-3-yl(3-fluorophenyl)methanone and its analogs.
Future research will likely focus on several key areas:
Continuous Flow Chemistry: Flow microreactor technology offers significant advantages over traditional batch processing for the synthesis of azetidines. uniba.ituniba.it It enables precise control over reaction parameters, improves safety when handling reactive intermediates like organolithiums, and facilitates scalability. acs.orgacs.org Research into telescoped continuous flow protocols, where multiple reaction steps are performed sequentially in a single, uninterrupted process, could streamline the synthesis of functionalized azetidines from common precursors like N-Boc-3-iodoazetidine. acs.orgresearchgate.net The use of greener solvents, such as cyclopentyl methyl ether (CPME), within these flow systems further enhances their sustainability. uniba.ituniba.it
Advanced Catalytic Methods: Gold-catalyzed oxidative cyclization of N-propargylsulfonamides has emerged as a powerful method for creating the azetidin-3-one (B1332698) core, notably avoiding the use of toxic and potentially explosive diazo compounds often employed in older methods. nih.gov Further exploration of this and other transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amination, could broaden the scope and functional group tolerance for synthesizing complex azetidine (B1206935) scaffolds. rsc.org
Biocatalysis: The use of engineered enzymes as biocatalysts offers a highly selective and sustainable route to chiral azetidines. thieme-connect.com For instance, laboratory-evolved variants of cytochrome P450 have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to form azetidines via a nih.govnih.gov-Stevens rearrangement. thieme-connect.comchemrxiv.orgchemrxiv.org This "new-to-nature" enzymatic activity can achieve exceptional stereocontrol, which is difficult to accomplish with traditional small-molecule catalysts. chemrxiv.orgresearchgate.net Future work could focus on developing specific enzymes for the asymmetric synthesis of precursors to this compound.
A comparison of these emerging synthetic strategies is presented in Table 1.
Table 1: Comparison of Modern Synthetic Strategies for Azetidine Scaffolds
| Synthetic Strategy | Advantages | Challenges & Research Focus | Key References |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. | Optimization of residence times and reactor conditions for specific transformations. | uniba.ituniba.itacs.org |
| Advanced Catalysis | Avoidance of hazardous reagents (e.g., diazo compounds), broad substrate scope. | Catalyst cost and recovery, development of catalysts for specific C-H functionalizations. | rsc.orgnih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and evolution for specific substrates, scalability of fermentation processes. | thieme-connect.comthieme-connect.comchemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Key applications include:
Generative Modeling for De Novo Design: Deep generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying principles of chemical space. nih.govacs.org These models can then generate novel molecular structures that are predicted to have desirable properties, suggesting new derivatives of the core scaffold for synthesis and testing. nih.gov
Predictive Modeling for Property Optimization: ML models can be trained to predict a wide range of molecular properties, from physicochemical characteristics like solubility to biological activities against specific targets. nih.gov For example, models can be developed to distinguish between different classes of kinase inhibitors (e.g., type I vs. type II) or to predict off-target effects based on chemical structure, guiding the optimization of selectivity. researchgate.netacs.org ML can also predict the regioselectivity of synthetic reactions on heterocyclic cores, aiding in the design of efficient synthetic routes. nih.gov
Virtual Screening and Docking: AI can enhance traditional structure-based drug discovery by improving the speed and accuracy of virtual screening campaigns. nih.gov Deep learning platforms can augment docking simulations to better predict binding affinities and poses of this compound derivatives within a target's active site. springernature.com
Table 2 outlines potential AI/ML applications in the context of this compound family.
Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Technique | Application | Desired Outcome | Key References |
| Generative Models (e.g., VAEs, GANs) | De novo design of novel analogs. | Identification of new chemical motifs with potentially improved activity or properties. | nih.govacs.orgnih.gov |
| Supervised Learning (e.g., Random Forest, Gradient Boosting) | Prediction of bioactivity, selectivity, and physicochemical properties. | Prioritization of synthetic targets with a higher probability of success. | nih.govresearchgate.netacs.org |
| Deep Learning for Structural Data | Augmentation of molecular docking and virtual screening. | More accurate prediction of binding modes and affinities to protein targets. | nih.govspringernature.com |
| Mechanism-Based ML Models | Prediction of synthetic reaction outcomes and regioselectivity. | Design of more efficient and predictable synthetic pathways for novel derivatives. | nih.gov |
Development of Advanced In Vitro Assay Systems for Mechanistic Studies (without clinical relevance)
Understanding the precise mechanism by which this compound interacts with its biological target is fundamental to its development as a chemical tool or therapeutic lead. Advanced, non-clinical in vitro assays are critical for elucidating these molecular interactions, providing data on direct binding, thermodynamics, and kinetics. acs.org Such assays are essential for confirming on-target activity and building a robust structure-activity relationship (SAR). acs.orgacs.org
Future mechanistic studies would benefit from a suite of biophysical techniques:
Target Engagement Assays: Cellular Thermal Shift Assays (CETSA) and the related high-throughput BiTSA (luminescent thermal shift assay) can confirm that the compound directly binds to and stabilizes its intended protein target within a native cellular environment. acs.orgnih.gov This is a crucial step to validate that observations from cell-based functional assays are due to on-target effects. nih.gov
Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). acs.org This level of detail is invaluable for understanding the driving forces behind the interaction.
Kinetics and Binding Dynamics: Surface Plasmon Resonance (SPR) is a label-free technique that measures the real-time association (kon) and dissociation (koff) rates of a compound binding to a target immobilized on a sensor surface. nih.gov This kinetic information is often more predictive of in vivo activity than simple affinity measurements.
Structural Biology: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the compound-protein complex. nih.gov These techniques can reveal the specific amino acid residues involved in binding and the precise orientation of the compound in the binding pocket, which is essential for rational, structure-based design.
Table 3 summarizes key in vitro assays for mechanistic characterization.
Table 3: Advanced In Vitro Assays for Mechanistic Characterization
| Assay Type | Information Provided | Purpose in Research | Key References |
| Cellular Thermal Shift Assay (CETSA/BiTSA) | Target engagement and stabilization in cells. | Confirms direct interaction with the target in a physiological context. | acs.orgnih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). | Elucidates the thermodynamic driving forces of the binding interaction. | acs.org |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (Kd). | Characterizes the real-time dynamics of the compound-target interaction. | nih.govmdpi.com |
| NMR Spectroscopy / X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Provides a structural basis for binding and guides rational compound design. | nih.gov |
Expansion of the Chemical Space of this compound Derivatives for Diverse Applications
The core structure of this compound is a versatile platform for creating a diverse library of compounds. Systematic modification of its different components can tune its properties for a wide range of applications, from highly selective chemical probes to materials science applications. lifechemicals.com
Future research should systematically explore the following modifications:
Aryl Ring Substitution: The 3-fluorophenyl group is a key interaction domain. Exploring alternative substitutions on this ring (e.g., different halogens, electron-donating/withdrawing groups, or larger aromatic systems) can modulate binding affinity and selectivity. Stereospecific C(sp3)–H arylation techniques could enable the efficient synthesis of diverse aryl analogs. acs.org
Azetidine Ring Functionalization: The azetidine ring itself can be modified. Introducing substituents at the C2 or C4 positions can alter the compound's three-dimensional shape and vectoral projection of functional groups. acs.org Furthermore, the nitrogen atom provides a handle for introducing various substituents to modulate properties like solubility and cell permeability.
Ketone Linker Modification: The ketone linker is a potential hydrogen bond acceptor. It could be replaced with other functional groups (e.g., oximes, hydrazones, or reduced to a secondary alcohol) to probe different interactions with a target protein or to alter the compound's electronic properties and stability.
Applications as Fluorescent Probes: The azetidine moiety has been shown to enhance the photophysical properties of fluorophores. nih.govresearchgate.net By conjugating the this compound scaffold to a fluorescent core, it may be possible to develop chemical probes for biological imaging, allowing for the visualization of target engagement in living cells. google.com
Table 4 outlines potential avenues for expanding the chemical space.
Table 4: Strategies for Expanding the Chemical Space of Derivatives
| Modification Site | Potential Modifications | Potential Impact | Key References |
| (3-fluorophenyl) Ring | Vary halogen, add alkyl/alkoxy groups, introduce heterocycles. | Modulate binding affinity, selectivity, and metabolic stability. | acs.org |
| Azetidine Ring | Add substituents at C2/C4, modify the N-substituent. | Alter 3D conformation, solubility, and pharmacokinetic properties. | acs.org |
| Methanone (B1245722) Linker | Reduction to alcohol, conversion to oxime/hydrazone. | Change hydrogen bonding capacity and electronic properties. | - |
| Conjugation | Attachment to fluorophores or other functional tags. | Development of chemical probes for imaging or target identification. | nih.govgoogle.com |
Contribution to Fundamental Chemical Research and Methodological Advancement
Research focused on this compound and its class of compounds contributes not only to specific applications but also to the broader advancement of chemical science.
Understanding Strained Ring Chemistry: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which dictates their unique reactivity. rsc.orgrsc.org Studying the synthesis and functionalization of these rings provides fundamental insights into the behavior of strained systems, which are increasingly valued as "spring-loaded" scaffolds in medicinal chemistry. rsc.orgenamine.net
Driving Synthetic Innovation: The challenges associated with synthesizing azetidines have spurred the development of novel synthetic methods, from new catalytic cycles to the adoption of technologies like flow chemistry and biocatalysis. nih.govuniba.itthieme-connect.com These methodological advancements are often broadly applicable to the synthesis of other important heterocyclic compounds.
Development of Privileged Scaffolds: The azetidine ring is considered a privileged scaffold in medicinal chemistry due to its ability to impart desirable properties such as improved solubility, metabolic stability, and three-dimensional diversity. nih.gov Detailed investigation of compounds like this compound helps to codify the principles governing the use of this scaffold, informing future drug design efforts across many different target classes.
Creation of Novel Chemical Tools: The development of highly selective and well-characterized azetidine-based compounds provides the scientific community with valuable chemical probes. These tools are essential for dissecting complex biological pathways and validating new biological targets in a manner that is complementary to genetic approaches. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing azetidin-3-yl(3-fluorophenyl)methanone?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation using 3-fluorophenyl precursors and azetidine derivatives. For example, Lewis acids like aluminum chloride (AlCl₃) catalyze the reaction between acyl chlorides and aromatic rings. Post-synthesis purification involves column chromatography (silica gel) and recrystallization using solvents like ethanol or dichloromethane . Alternative routes include coupling reactions with azetidine-3-carboxylic acid derivatives under Mitsunobu conditions .
Q. What analytical techniques are critical for structural confirmation?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, fluorinated aromatic protons show distinct splitting patterns (e.g., doublets of doublets) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M + Na]+ peaks with <2 ppm error) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry or crystal packing .
Q. How is the compound’s stability assessed under laboratory conditions?
- Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Hygroscopicity Tests : Exposure to humidity-controlled environments (e.g., 40–80% RH) to monitor mass changes.
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 5000 lux for 48 hours) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., TRPC3/TRPC6 channels) using software like AutoDock Vina. Validate with experimental IC₅₀ values from calcium flux assays .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) predicts electronic properties influencing reactivity, such as HOMO-LUMO gaps and electrostatic potential maps .
Q. What strategies resolve spectral data contradictions during characterization?
- Answer :
- 2D NMR Techniques : HSQC and HMBC clarify ambiguous coupling patterns, particularly for fluorinated or azetidine protons .
- Isotopic Labeling : Use ¹⁹F-¹H HOESY to confirm spatial proximity of fluorine and adjacent protons .
- Synchrotron XRD : High-resolution crystallography resolves overlapping signals in complex mixtures .
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using software like JMP. For example, optimizing AlCl₃ concentration in Friedel-Crafts reactions reduces side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. What methodologies assess the compound’s interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., monoacylglycerol lipase) .
- Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive binding assays .
- In Vivo PET Imaging : Radiolabel with ¹⁸F or ¹¹C for pharmacokinetic studies in animal models .
Data Contradiction & Validation
Q. How are discrepancies between computational predictions and experimental bioactivity addressed?
- Answer :
- Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-protein interactions at atomic resolution.
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) to validate predicted activity trends .
Safety & Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
